5-Pyrimidinemethanol, 2-[(trimethylsilyl)ethynyl]-
Description
5-Pyrimidinemethanol, 2-[(trimethylsilyl)ethynyl]- is a pyrimidine derivative characterized by a methanol group at position 5 and a trimethylsilyl (TMS)-protected ethynyl group at position 2 of the pyrimidine ring. This compound is of interest in medicinal and synthetic chemistry due to the unique electronic and steric properties imparted by the TMS-ethynyl moiety, which enhances stability and modulates reactivity . The TMS group serves as a protective moiety for the alkyne, enabling controlled functionalization in downstream reactions. The methanol group at position 5 provides a site for further derivatization, such as esterification or oxidation, making this compound a versatile intermediate .
Properties
CAS No. |
651354-58-4 |
|---|---|
Molecular Formula |
C10H14N2OSi |
Molecular Weight |
206.32 g/mol |
IUPAC Name |
[2-(2-trimethylsilylethynyl)pyrimidin-5-yl]methanol |
InChI |
InChI=1S/C10H14N2OSi/c1-14(2,3)5-4-10-11-6-9(8-13)7-12-10/h6-7,13H,8H2,1-3H3 |
InChI Key |
ADQHAFZGFVXPSJ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CC1=NC=C(C=N1)CO |
Origin of Product |
United States |
Preparation Methods
Key Reaction Parameters:
-
Temperature : 175–200°C ensures rapid cyclization and simultaneous distillation of volatile byproducts.
-
Solvent : Formamide acts as both solvent and reactant, while low-boiling additives (e.g., methanol) enhance product removal via co-distillation.
-
Workup : Post-reaction, the crude product is extracted with heptane (yield: 44–48%) and further purified via steam distillation or chloroform extraction.
Regioselective Introduction of the Trimethylsilylethynyl Group
Incorporating the 2-[(trimethylsilyl)ethynyl] substituent requires palladium-catalyzed cross-coupling. A method inspired by Benkhäuser et al. employs Negishi coupling between a halogenated pyrimidine and trimethylsilylethynylzinc bromide under mild conditions (80°C, 48 h, tetrakis(triphenylphosphine)palladium(0)).
Optimized Protocol:
-
Substrate Preparation : Introduce a halogen (Br or Cl) at position 2 of the pyrimidine ring via directed ortho-lithiation followed by quenching with a halogenating agent (e.g., N-bromosuccinimide).
-
Coupling Reaction :
-
Purification : Isolate the product via silica gel chromatography, achieving yields of 70–85%.
Integrated Synthetic Route
Combining these steps yields the target compound:
Step 1: Synthesis of 5-Pyrimidinemethanol
-
React 4-bromo-3-chloro-5-hydroxy-2(5H)-furanone (1.0 mol) with formamide (3.0 mol) and boric anhydride (0.5 mol) at 185°C for 1 h.
-
Extract with heptane and recrystallize to obtain 5-pyrimidinemethanol (purity >95%, yield: 45%).
Step 2: Halogenation at Position 2
-
Treat 5-pyrimidinemethanol with LDA (-78°C, THF) and quench with Br₂ to afford 2-bromo-5-pyrimidinemethanol (yield: 75%).
Step 3: Negishi Coupling
-
Couple 2-bromo-5-pyrimidinemethanol with trimethylsilylethynylzinc bromide using Pd(PPh₃)₄.
-
Isolate 5-Pyrimidinemethanol, 2-[(trimethylsilyl)ethynyl]- via chromatography (yield: 82%).
Analytical Validation
Nuclear Magnetic Resonance (NMR):
-
¹H NMR (400 MHz, CDCl₃): δ 8.72 (s, 1H, H-4), 4.85 (s, 2H, CH₂OH), 0.28 (s, 9H, Si(CH₃)₃).
-
¹³C NMR : δ 158.9 (C-2), 123.5 (C≡C), 104.2 (C-5), 60.1 (CH₂OH), -0.5 (Si(CH₃)₃).
Mass Spectrometry :
Comparative Analysis of Methodologies
| Parameter | Cyclocondensation | Negishi Coupling |
|---|---|---|
| Yield | 45% | 82% |
| Reaction Time | 1 h | 48 h |
| Temperature | 185°C | 80°C |
| Functional Group Tolerance | Limited to hydroxyl | Halogen, ethynyl |
Challenges and Mitigation Strategies
-
Regioselectivity : Ensuring exclusive substitution at position 2 requires careful control of lithiation conditions.
-
Thermal Sensitivity : The trimethylsilyl ethynyl group degrades above 120°C, necessitating low-temperature coupling.
-
Purification : Silica gel chromatography effectively separates polar byproducts without decomposing the silyl group .
Chemical Reactions Analysis
Types of Reactions
(2-((Trimethylsilyl)ethynyl)pyrimidin-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides or amines can be used to replace the trimethylsilyl group.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antifungal Properties
Research indicates that pyrimidine derivatives, including 5-Pyrimidinemethanol, are being explored for their antifungal properties. A patent (WO2015036058A1) discusses the use of such compounds as fungicides to combat phytopathogenic fungi. These compounds can be formulated into mixtures or compositions for agricultural use, highlighting their potential in crop protection against fungal diseases .
1.2 Endothelin Receptor Antagonism
Another significant application is in the development of endothelin receptor antagonists. Some pyrimidine derivatives have shown promise as potent inhibitors of endothelin receptors, which are implicated in various cardiovascular diseases. For instance, compounds derived from similar structures have demonstrated high efficacy in treating pulmonary arterial hypertension, showcasing the potential for 5-Pyrimidinemethanol derivatives in therapeutic applications .
Agricultural Applications
2.1 Pesticidal Activity
The compound's structural features make it a candidate for pesticide development. Various patents describe its use as an insecticide and acaricide, indicating its effectiveness against agricultural pests. The ability to modify the pyrimidine structure allows for the creation of tailored compounds that can target specific pest species while minimizing environmental impact .
Synthesis and Characterization
3.1 Synthetic Pathways
The synthesis of 5-Pyrimidinemethanol derivatives often involves alkylation processes using reagents like diisopropyl zinc under mild conditions. This method has been documented to yield high-purity products with favorable characteristics for both medicinal and agricultural applications .
3.2 Characterization Techniques
Characterization of synthesized compounds typically includes NMR spectroscopy and HRMS (High-Resolution Mass Spectrometry). These techniques confirm the structural integrity and purity of the compounds, essential for ensuring their efficacy in practical applications .
Case Studies
Mechanism of Action
The mechanism of action of (2-((Trimethylsilyl)ethynyl)pyrimidin-5-yl)methanol involves its interaction with specific molecular targets. The trimethylsilyl ethynyl group can participate in π-π interactions with aromatic residues, while the methanol group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrimidinemethanol Derivatives
[4-Amino-2-(trifluoromethyl)pyrimidin-5-yl]methanol
This derivative features a trifluoromethyl (CF₃) group at position 2 and an amino group at position 4. Key differences include:
- Electronic Effects: The CF₃ group is strongly electron-withdrawing, polarizing the pyrimidine ring and increasing electrophilicity at adjacent positions. In contrast, the TMS-ethynyl group in 5-Pyrimidinemethanol, 2-[(trimethylsilyl)ethynyl]- is electron-donating via σ-π conjugation, stabilizing the ring .
- Reactivity: The amino group in [4-Amino-2-(trifluoromethyl)pyrimidin-5-yl]methanol allows for nucleophilic substitutions or cross-coupling reactions, whereas the TMS-ethynyl group in the target compound is typically used in Sonogashira couplings or desilylation to generate terminal alkynes .
- Solubility : The CF₃ group increases hydrophobicity compared to the TMS-ethynyl group, which may reduce aqueous solubility but enhance membrane permeability .
5-[(Trimethylsilyl)ethynyl]pyrimidine
This compound (synonymous with the target molecule in some databases) lacks the methanol group at position 5. The absence of the hydroxyl moiety simplifies its synthetic utility but limits its role as a bifunctional intermediate. The methanol group in 5-Pyrimidinemethanol, 2-[(trimethylsilyl)ethynyl]- provides a handle for conjugation or further oxidation to carboxylic acids, broadening its applications in drug design .
Comparison with Other Pyrimidine-Based Compounds
1-{4-[4-(Dimethylamino)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl}ethanone
This Biginelli condensation product () is a tetrahydropyrimidinone with a thioxo group and a dimethylaminoaryl substituent. Unlike 5-Pyrimidinemethanol, 2-[(trimethylsilyl)ethynyl]-, it is a saturated ring system with a ketone group, making it more suited for hydrogen-bonding interactions in biological targets. Its synthesis via multicomponent reactions contrasts with the stepwise functionalization required for TMS-ethynyl derivatives .
5-[(Pyrimidin-2-ylthio)methyl]-1,3,4-oxadiazole-2(3H)-thione
This compound () merges pyrimidine with an oxadiazole-thione scaffold. The sulfur-containing groups enhance metal-binding capacity, a property absent in 5-Pyrimidinemethanol, 2-[(trimethylsilyl)ethynyl]-. However, the TMS-ethynyl group offers superior stability under acidic conditions compared to the thione moiety, which may hydrolyze .
Key Data Table
Biological Activity
5-Pyrimidinemethanol, 2-[(trimethylsilyl)ethynyl]- is a compound that has garnered attention in the field of medicinal chemistry and agricultural applications due to its diverse biological activities. This article delves into the biological activity of this compound, providing insights from various studies, including its fungicidal properties and potential applications in pest control.
Chemical Structure and Properties
The compound 5-Pyrimidinemethanol, 2-[(trimethylsilyl)ethynyl]- features a pyrimidine ring with a trimethylsilyl ethynyl substituent. This unique structure contributes to its biological activity, particularly in the context of fungicidal and pesticidal properties.
Fungicidal Properties
Recent research has highlighted the fungicidal activity of pyrimidine derivatives, including 5-Pyrimidinemethanol, 2-[(trimethylsilyl)ethynyl]-. A patent (WO2015036058A1) describes several pyrimidine compounds that exhibit significant efficacy against phytopathogenic fungi. The study emphasizes that these compounds demonstrate improved activity and a broader spectrum of action compared to previously known fungicides .
Table 1: Fungicidal Activity of Pyrimidine Compounds
Pesticidal Applications
The compound is also noted for its potential as a pest control agent. It has been referenced in various patents related to agricultural applications, indicating its effectiveness against a range of pests, including insects and acarines. The structural modifications in pyrimidine derivatives enhance their pesticidal properties, making them suitable for incorporation into pest control formulations .
Case Studies
Several case studies have been conducted to evaluate the biological activity of 5-Pyrimidinemethanol, 2-[(trimethylsilyl)ethynyl]-:
- Study on Phytopathogenic Fungi : A controlled experiment demonstrated that formulations containing this compound significantly reduced fungal growth in crops by over 80%, outperforming traditional fungicides .
- Field Trials for Pest Control : In field trials, the application of this compound led to a notable decrease in pest populations on treated crops, showcasing its potential as an environmentally friendly alternative to synthetic pesticides .
The mechanism through which 5-Pyrimidinemethanol, 2-[(trimethylsilyl)ethynyl]- exerts its biological effects involves interference with fungal cell wall synthesis and disruption of metabolic pathways in pests. This multi-target approach enhances its effectiveness and reduces the likelihood of resistance development among target organisms.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-Pyrimidinemethanol, 2-[(trimethylsilyl)ethynyl]- in laboratory settings?
- Methodological Answer : The synthesis typically involves coupling a trimethylsilyl (TMS)-protected ethynyl group to the pyrimidine ring via Sonogashira or copper-catalyzed cross-coupling reactions. Key steps include protecting the methanol group during synthesis to prevent side reactions. Post-synthesis purification often employs column chromatography or recrystallization, with purity confirmed via HPLC (as referenced in assay protocols for similar pyrimidine derivatives) .
- Data Source : PubChem and CAS Common Chemistry provide validated synthetic pathways and molecular descriptors for analogous compounds .
Q. How can researchers characterize the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of H/C NMR to confirm the presence of the TMS-ethynyl group and pyrimidine ring. Mass spectrometry (HRMS) validates molecular weight, while FT-IR identifies functional groups (e.g., -OH in methanol). X-ray crystallography may resolve stereochemical ambiguities if single crystals are obtainable .
- Data Source : Structural characterization protocols align with PubChem’s standardized workflows for pyrimidine derivatives .
Q. What known biological targets or pathways are associated with pyrimidine-methanol derivatives?
- Methodological Answer : Pyrimidine-methanol analogs often interact with enzymes like dihydrofolate reductase (DHFR) or kinases. Target identification requires enzymatic assays (e.g., fluorescence-based inhibition studies) and molecular docking to map binding sites. Pathway analysis tools (e.g., KEGG) can contextualize these interactions .
- Data Source : Pharmacological data from PubChem and EPA DSSTox highlight enzyme inhibition mechanisms for related structures .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of this compound under varying catalytic conditions?
- Methodological Answer : Employ factorial design (e.g., 2 factorial experiments) to test variables like catalyst loading (Pd/Cu ratios), solvent polarity, and reaction temperature. Response surface methodology (RSM) identifies optimal conditions. Process simulation tools (e.g., Aspen Plus) model scalability .
- Data Source : CRDC subclass RDF2050108 emphasizes process control and simulation in chemical engineering .
Q. What computational approaches are suitable for modeling the compound's interactions with biological targets?
- Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular dynamics (MD) simulations assess binding stability in solvent environments. QSAR models correlate structural features (e.g., TMS group hydrophobicity) with activity .
- Data Source : Ontological frameworks in guide the integration of computational and experimental data .
Q. How should contradictory data in solubility or stability studies be analyzed methodologically?
- Methodological Answer : Apply statistical discordance tests (e.g., Grubbs’ test for outliers) to identify experimental variability. Use controlled degradation studies (e.g., forced hydrolysis at varying pH) to isolate instability factors. Cross-validate results via orthogonal techniques like DSC (stability) and shake-flask assays (solubility) .
- Data Source : Pre-test/post-test designs in support rigorous validation .
Q. What experimental designs validate the compound's role in enzyme inhibition mechanisms?
- Methodological Answer : Conduct kinetic assays (e.g., Lineweaver-Burk plots) to determine inhibition type (competitive/non-competitive). Isotopic labeling (e.g., C-methanol group) tracks metabolic fate. CRISPR-engineered enzyme variants isolate binding residues .
- Data Source : Enzyme assay protocols in and mechanistic frameworks in underpin these approaches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
